Allyl 2-amino-5-methylbenzoate
Description
Synthesis of the 2-Amino-5-methylbenzoic Acid Precursor
The preparation of 2-amino-5-methylbenzoic acid can be achieved through several established chemical routes, each with its own set of advantages and reaction conditions.
One approach to synthesizing 2-amino-5-methylbenzoic acid involves the functionalization of anthranilic acid (2-aminobenzoic acid) or its derivatives. core.ac.uk This can include electrophilic aromatic substitution reactions where a methyl group is introduced onto the benzene (B151609) ring. However, controlling the regioselectivity of such reactions to obtain the desired 5-methyl isomer can be challenging due to the directing effects of the amino and carboxyl groups. ki.se
In some cases, derivatives of anthranilic acid are used as starting materials. For instance, research has shown the synthesis of related compounds through reactions involving substituted anthranilic acids. farmaciajournal.com The synthesis of various heterocyclic compounds often starts from anthranilic acid and its derivatives, highlighting its versatility as a building block in organic synthesis. core.ac.uk
A common and effective method for preparing 2-amino-5-methylbenzoic acid is through the reduction of a corresponding nitro-substituted benzoic acid. guidechem.com This strategy typically begins with the nitration of a suitable benzoic acid derivative. For instance, m-toluic acid (3-methylbenzoic acid) can be nitrated to introduce a nitro group, which is then reduced to an amino group.
The reduction of the nitro group is often accomplished through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron in acidic medium can also be employed for this transformation. farmaciajournal.com For example, 5-Methyl-2-nitro-benzoic acid can be prepared and subsequently reduced using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) and Raney nickel as a catalyst at a controlled temperature, yielding 2-amino-5-methylbenzoic acid. guidechem.com
A specific example involves the nitration of m-toluic acid followed by a hydrogenation reduction reaction to obtain 2-amino-3-methylbenzoic acid, which can then be further functionalized. google.com This general approach of nitration followed by reduction is a well-established route for synthesizing various amino-substituted benzoic acids.
Table 1: Comparison of Reduction Methods for Nitrobenzoic Acid Esters
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| N₂H₄·H₂O | Raney-Ni | Ethanol (B145695) | 40 | 65 | guidechem.com |
| H₂ | Pd/C | Ethanol/Methanol (B129727) | 50 | >98 |
This table is for illustrative purposes and specific conditions may vary.
Another synthetic avenue involves the halogenation of a benzoic acid derivative, followed by transformations to introduce the amino and methyl groups. This can be a multi-step process. For example, a halogenated benzoic acid can undergo nucleophilic substitution or cross-coupling reactions to introduce the desired functionalities.
One documented process involves the bromination of methyl 2-amino-3-methylbenzoate using hydrogen bromide and hydrogen peroxide. google.com The resulting bromo-compound can then potentially undergo further reactions to yield the target molecule. Another approach describes a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides starting from 2-amino-3-methylbenzoic acid, which is first converted to a benzoxazine-dione intermediate before halogenation. sioc-journal.cn
Decarboxylative halogenation is another relevant transformation where a carboxylic acid is converted to an organic halide. acs.orgnih.gov While not a direct route to 2-amino-5-methylbenzoic acid, the principles can be applied in multi-step syntheses. For instance, a di-substituted benzoic acid could be decarboxylated to introduce a halogen, which is then transformed.
Esterification Pathways to Allyl 2-amino-5-methylbenzoate
Once the 2-amino-5-methylbenzoic acid precursor is obtained, the next step is its conversion to the allyl ester. This is typically achieved through esterification reactions.
The most straightforward method for synthesizing this compound is the direct esterification of 2-amino-5-methylbenzoic acid with allyl alcohol. vulcanchem.com This reaction, known as Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.comsciencemadness.org
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com
Transesterification is an alternative route to this compound. In this process, an existing ester of 2-amino-5-methylbenzoic acid, such as the methyl or ethyl ester, is reacted with allyl alcohol in the presence of a catalyst. organic-chemistry.orgdntb.gov.ua This reaction exchanges the alkyl group of the ester with the allyl group from the alcohol.
Various catalysts can be employed for transesterification, including acids, bases, and organometallic compounds. organic-chemistry.org For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the transesterification of various carboxylic esters with alcohols, including allyl alcohol. organic-chemistry.org Sodium borohydride (B1222165) in ethanol has also been reported as a mild reagent for the transesterification of methyl esters. researchgate.net The choice of catalyst and reaction conditions depends on the specific substrates and the desired reaction efficiency.
Table 2: Common Catalysts for Transesterification
| Catalyst | Reaction Conditions | Reference |
| Sc(OTf)₃ | Boiling alcohol | organic-chemistry.org |
| K₂HPO₄ | Mild conditions | organic-chemistry.org |
| Tetranuclear Zinc Cluster | Mild conditions | organic-chemistry.orgdntb.gov.ua |
| Sodium Borohydride | Ethanol | researchgate.net |
This table provides examples and is not exhaustive.
Structure
2D Structure
3D Structure
Properties
CAS No. |
145218-96-8 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
prop-2-enyl 2-amino-5-methylbenzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-6-14-11(13)9-7-8(2)4-5-10(9)12/h3-5,7H,1,6,12H2,2H3 |
InChI Key |
NCSVVRGSQAMBEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N)C(=O)OCC=C |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)OCC=C |
Synonyms |
Benzoic acid, 2-amino-5-methyl-, 2-propenyl ester (9CI) |
Origin of Product |
United States |
Synthetic Strategies and Routes for Allyl 2 Amino 5 Methylbenzoate
Esterification Pathways to Allyl 2-amino-5-methylbenzoate
Reactions with Allyl Halides
The synthesis of allyl esters can be effectively achieved through the reaction of a carboxylate salt with an allyl halide, such as allyl bromide or allyl chloride. This nucleophilic substitution reaction is a common and direct method for ester formation. In the case of this compound, the starting material, 2-amino-5-methylbenzoic acid, would first be deprotonated with a suitable base to form the corresponding carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic allyl halide to form the desired ester.
A similar O-alkylation reaction is demonstrated in the synthesis of 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, where a phenol (B47542) is alkylated using allyl bromide under standard conditions to achieve a 77% yield mdpi.com. While the substrate is different, the principle of using an allyl halide for O-alkylation is directly applicable.
It is important to consider the potential for side reactions, specifically N-alkylation at the amino group. The aniline (B41778) nitrogen is also nucleophilic and can compete with the carboxylate in reacting with the allyl halide. The choice of solvent and base can influence the selectivity of O-alkylation over N-alkylation. Using a caesium base in DMF has been shown to be effective for the N-alkylation of anthranilate methyl esters, suggesting that careful selection of conditions is crucial to direct the reaction towards the desired O-alkylation for ester formation massey.ac.nz.
Table 1: Representative O-Allylation Reaction with Allyl Halide
| Reactant | Reagent | Product | Yield | Reference |
|---|
Multi-Component and One-Pot Synthetic Protocols
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need to isolate intermediates. clockss.orgresearchgate.net These approaches are valued for their atom economy, reduced waste, and simplification of synthetic procedures. clockss.org
Another relevant approach is a multicomponent reaction for the synthesis of anthranilate esters from 2-nitrobenzaldehyde, malononitrile, and an alcohol. rsc.org This base-assisted reaction proceeds chemoselectively, and when allyl alcohol is used, it can produce the corresponding allyl anthranilate in good yields (56-68%). rsc.org This method constructs the anthranilate core and installs the allyl ester group simultaneously.
Furthermore, one-pot syntheses can involve the in-situ reduction of a nitro group to an amine, which then participates in a subsequent reaction. For instance, the synthesis of 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline was achieved via a one-pot reaction of nitro-eugenol with acetaldehyde (B116499) using a reducing agent like Fe/HCl. asianpubs.org The nitro group is first reduced to an amine, which then reacts with the aldehyde to form the final product in a 73.49% yield. asianpubs.org This strategy could be adapted for the synthesis of this compound derivatives.
Table 2: Examples of One-Pot and Multi-Component Reactions
| Reaction Type | Starting Materials | Product Type | Yield | Reference |
|---|---|---|---|---|
| One-Pot, Three-Step | 2-Amino-3-methylbenzoic acid, Bis(trichloromethyl) carbonate, Methylamine, NCS/NBS/NIS | 2-Amino-5-halogenated-N,3-dimethylbenzamides | 87-94% | sioc-journal.cn |
| Multi-Component | 2-Nitrobenzaldehyde, Malononitrile, Allyl alcohol | Allyl anthranilate derivative | 56-68% | rsc.org |
Catalytic Systems in the Synthesis of this compound
Catalysis offers milder, more efficient, and selective pathways for ester synthesis. Various catalytic systems, including acid, base, metal, and enzyme catalysts, can be employed for the synthesis of this compound.
Transesterification is a powerful catalytic method for converting one ester into another. jst.go.jp This equilibrium-driven process can be catalyzed by acids, bases, or metal complexes. jst.go.jp For instance, Methyl 2-amino-5-methylbenzoate could be converted to the target allyl ester by reacting it with allyl alcohol in the presence of a suitable catalyst. Nickel-catalyzed transesterification has been developed for converting a wide range of methyl esters, offering a chemoselective approach that operates by cleaving the strong C(acyl)–OMe bond. sorbonne-universite.fr Additionally, tetranuclear zinc clusters have been shown to be highly efficient catalysts for the transesterification of various methyl esters under mild, nearly neutral conditions. jst.go.jp
Direct esterification of 2-amino-5-methylbenzoic acid with allyl alcohol is typically catalyzed by a strong acid (Fischer esterification). However, solid acid catalysts are gaining prominence as reusable and environmentally friendlier alternatives. Zirconium- and titanium-based solid acids have been successfully used to catalyze the esterification of various benzoic acids with methanol (B129727). mdpi.com A reusable zirconium dioxide-supported tungsten oxide (WO₃/ZrO₂) solid catalyst has been effectively used for the selective monoallylation of anilines with allyl alcohol. rsc.org This catalyst facilitated the N-allylation of methyl 2-amino-3-methylbenzoate, indicating its potential to activate allyl alcohol for reactions with aminobenzoic acid derivatives, although selectivity between N- and O-allylation would need to be controlled. rsc.org
Palladium-catalyzed allylation , such as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgsmolecule.com This method involves the reaction of a nucleophile with an allylic substrate in the presence of a palladium catalyst, proceeding through a π-allyl palladium intermediate. rsc.orgacs.org This could be applied to the synthesis of this compound by reacting the carboxylate of 2-amino-5-methylbenzoic acid with an allylic substrate like allyl carbonate.
Table 3: Catalytic Systems for Allylation and Esterification
| Catalyst System | Reaction Type | Substrates | Product/Yield | Reference |
|---|---|---|---|---|
| Ni/dcype | Transesterification | Methyl benzoate (B1203000), L-menthol | Menthyl benzoate / >90% | sorbonne-universite.fr |
| 10 wt% WO₃/ZrO₂ | N-Allylation | Aniline, Allyl alcohol | N-allyl aniline / 95% | rsc.org |
| Pd₂(dba)₃ / Chiral Ligand | Intramolecular Allylation | Allylic amido-malonate | Chiral diketopiperazine / up to 99% | acs.org |
| Tetranuclear Zinc Cluster | Transesterification | Methyl esters, Alcohols | Various esters / High yields | jst.go.jp |
Advanced Spectroscopic and Analytical Characterization for Allyl 2 Amino 5 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Allyl 2-amino-5-methylbenzoate, a complete NMR analysis, including ¹H NMR, ¹³C NMR, and two-dimensional correlation techniques, is critical for confirming its structure.
High-Resolution ¹H NMR Spectroscopy
High-resolution ¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the amino group protons, and the protons of the allyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) for each signal provide valuable information about the connectivity of the atoms.
Based on the structure of this compound, the following proton signals can be predicted:
Aromatic Protons: The benzene (B151609) ring has three protons in different chemical environments. Their signals are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. The substitution pattern will lead to specific splitting patterns (e.g., doublets, doublet of doublets).
Methyl Protons: The protons of the methyl group (-CH₃) attached to the aromatic ring will appear as a singlet, likely in the region of δ 2.0-2.5 ppm.
Amino Protons: The two protons of the amino group (-NH₂) will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
Allyl Protons: The allyl group (-CH₂-CH=CH₂) will exhibit a more complex set of signals. The proton on the central carbon of the double bond (-CH=) will likely appear as a multiplet. The two terminal vinyl protons (=CH₂) will be diastereotopic and show distinct signals, each likely a doublet of doublets. The two protons of the methylene group (-O-CH₂-) adjacent to the ester oxygen will also appear as a distinct signal, likely a doublet.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 8.0 | d, dd |
| Methyl (-CH₃) | 2.0 - 2.5 | s |
| Amino (-NH₂) | Variable | br s |
| Allyl (-O-CH₂-) | ~4.6 | d |
| Allyl (-CH=) | ~5.9 | m |
| Allyl (=CH₂) | ~5.2, ~5.3 | dd, dd |
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The expected chemical shifts for the carbon atoms are as follows:
Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165-175 ppm.
Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic region (δ 110-160 ppm). The carbons attached to the amino group and the ester group will have characteristic chemical shifts.
Methyl Carbon: The carbon of the methyl group (-CH₃) will appear at a higher field, typically around δ 20-30 ppm.
Allyl Carbons: The three carbons of the allyl group will have distinct chemical shifts. The methylene carbon attached to the oxygen (-O-CH₂-) is expected around δ 65 ppm, while the two vinylic carbons (-CH=CH₂) will appear in the range of δ 115-140 ppm.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C-NH₂) | 145 - 155 |
| Aromatic (C-COOR) | 110 - 120 |
| Aromatic (C-CH₃) | 130 - 140 |
| Aromatic (C-H) | 115 - 135 |
| Allyl (-O-CH₂-) | ~65 |
| Allyl (-CH=) | ~132 |
| Allyl (=CH₂) | ~118 |
| Methyl (-CH₃) | 20 - 30 |
Two-Dimensional NMR Correlation Techniques
To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, confirming the relationships between the protons on the aromatic ring and within the allyl group. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR signals.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino group, the ester carbonyl group, the aromatic ring, and the allyl group.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| N-H Stretch (Amino) | 3300 - 3500 | Two bands, sharp to medium |
| C=O Stretch (Ester) | 1700 - 1725 | Strong, sharp |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to strong |
| C=C Stretch (Allyl) | 1640 - 1680 | Medium, sharp |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| Aromatic C-H Bending | 690 - 900 | Strong, sharp (out-of-plane) |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a series of fragment ions would be observed, providing structural information.
Key expected fragmentation patterns include:
Loss of the allyl group: A significant fragment would likely correspond to the loss of the allyl radical (•CH₂CH=CH₂), resulting in an ion corresponding to the 2-amino-5-methylbenzoyl cation.
Loss of the alkoxy group: Cleavage of the ester bond could lead to the loss of the allyloxy radical (•OCH₂CH=CH₂).
Fragmentation of the aromatic ring: Further fragmentation of the aromatic portion of the molecule would also be expected.
Interactive Data Table: Predicted Key Ions in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 150 | [M - C₃H₅]⁺ |
| 134 | [M - C₃H₅O]⁺ |
| 122 | [H₂NC₆H₃(CH₃)C≡O]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of moderately polar and thermally labile molecules such as this compound. In positive ion mode, the primary amine group on the aromatic ring readily accepts a proton, leading to the formation of a prominent protonated molecule, [M+H]⁺. This ion is typically the base peak or one of the most abundant ions in the spectrum, providing clear evidence of the compound's molecular weight. Depending on the solvent system and additives, other adduct ions, such as the sodium adduct [M+Na]⁺, may also be observed.
Table 1: Expected Ions for this compound in ESI-MS This table is interactive. Click on the headers to sort.
| Ion Species | Description | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 192.24 |
| [M+Na]⁺ | Sodium Adduct | 214.22 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, which is invaluable for determining the elemental composition of a compound with high confidence. For this compound (C₁₁H₁₃NO₂), HRMS can distinguish its exact mass from other compounds that have the same nominal mass. The high precision of this technique, typically within 5 parts per million (ppm), allows for the unambiguous confirmation of the molecular formula.
Table 2: High-Resolution Mass Data for this compound This table is interactive. Click on the headers to sort.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ |
| Calculated Exact Mass [M] | 191.09463 |
| Calculated Exact Mass [M+H]⁺ | 192.10191 |
| Required Mass Accuracy | < 5 ppm |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, or other impurities, thereby allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity analysis of aromatic amines and esters. nih.govthermofisher.cn A reversed-phase HPLC method is typically employed for this compound. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, starting with a higher polarity solvent (e.g., water with a formic acid modifier) and gradually increasing the concentration of a lower polarity organic solvent (e.g., acetonitrile), allows for the effective separation of the target compound from impurities. tandfonline.com Detection is commonly achieved using a UV or photodiode array (PDA) detector set at a wavelength where the aromatic chromophore exhibits strong absorbance.
Table 3: Representative HPLC Method Parameters This table is interactive. Click on the headers to sort.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like allyl esters. acs.org this compound can be analyzed on a capillary column with a nonpolar or mid-polarity stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A temperature-programmed oven allows for the separation of compounds over a range of volatilities. Flame Ionization Detection (FID) is a common choice for quantification due to its robustness and wide linear range.
Table 4: Typical Gas Chromatography Method Parameters This table is interactive. Click on the headers to sort.
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Coupled Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with mass spectrometry, provide the highest level of analytical specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and specific detection of MS. nih.govnih.gov For this compound, an LC-MS method would provide both the retention time from the HPLC and the mass-to-charge ratio of the parent ion and its adducts from the mass spectrometer, confirming the compound's identity with great certainty. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis provides a retention time and a characteristic electron ionization (EI) mass spectrum. nih.gov The high-energy EI process causes the molecule to fragment in a reproducible manner, creating a unique "fingerprint." For aromatic esters, common fragmentation patterns include the loss of the alkoxy group and cleavages associated with the ester functionality, providing rich structural information. youtube.compharmacy180.comwhitman.edu
Table 5: Comparison of Information from Analytical Techniques This table is interactive. Click on the headers to sort.
| Technique | Primary Information Obtained |
|---|---|
| HPLC-UV | Retention Time, UV Absorbance, Purity (%) |
| GC-FID | Retention Time, Purity (%) |
| LC-MS | Retention Time, Parent Ion m/z, Purity (%) |
| GC-MS | Retention Time, Fragmentation Pattern (Mass Spectrum) |
Mechanistic Studies and Chemical Transformations of Allyl 2 Amino 5 Methylbenzoate
Reactivity of the Allyl Ester Functionality
The allyl ester group is a key reactive site in the molecule. Its reactivity is centered on the electrophilic carbonyl carbon and the adjacent allylic group, which can be cleaved under various conditions.
Hydrolysis: The cleavage of the ester bond in Allyl 2-amino-5-methylbenzoate by water, known as hydrolysis, yields 2-amino-5-methylbenzoic acid and allyl alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the formation of a good leaving group, allyl alcohol, which is eliminated to regenerate the carbonyl group of the carboxylic acid. libretexts.org All steps in this mechanism are reversible. pressbooks.pub
Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) (OH⁻), the reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, from which the allyloxy anion is expelled as the leaving group. libretexts.org An acid-base reaction then occurs between the newly formed carboxylic acid and the alkoxide or another base molecule, resulting in the carboxylate salt. masterorganicchemistry.com An acidic workup is required to obtain the neutral carboxylic acid. masterorganicchemistry.com Studies on similar esters like methyl and ethyl benzoate (B1203000) confirm the participation of carboxylesterases (CES) in their metabolic hydrolysis. semanticscholar.org
Transesterification: This process involves the conversion of the allyl ester into a different ester by reacting it with an alcohol. The reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with methanol (B129727) would yield methyl 2-amino-5-methylbenzoate and allyl alcohol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org Recent advancements have introduced metal-free and nickel-catalyzed methods for the transesterification of unactivated esters under neutral conditions, offering high chemoselectivity. sorbonne-universite.frresearchgate.net A patented process utilizes a transesterification reaction of 2-amino-5-methylbenzoic acid with triphosgene (B27547) to synthesize a benzoxazine-dione intermediate. google.com
Table 1: Comparison of Hydrolysis Mechanisms for this compound
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Strong Acid (e.g., H₂SO₄) | Strong Base (e.g., NaOH, LiOH) semanticscholar.org |
| Initial Step | Protonation of the carbonyl oxygen libretexts.org | Nucleophilic attack by hydroxide on the carbonyl carbon libretexts.org |
| Nucleophile | Water | Hydroxide ion |
| Intermediate | Tetrahedral intermediate libretexts.org | Tetrahedral intermediate libretexts.org |
| Leaving Group | Allyl alcohol (neutral molecule) libretexts.org | Allyloxy anion (alkoxide) libretexts.org |
| Final Product | 2-amino-5-methylbenzoic acid | Sodium 2-amino-5-methylbenzoate (carboxylate salt) |
| Reversibility | Reversible pressbooks.pub | Essentially irreversible due to final deprotonation step masterorganicchemistry.com |
Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.comlibretexts.org The reaction involves a two-step addition-elimination mechanism. masterorganicchemistry.commasterorganicchemistry.com First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com In the second step, the carbonyl group is reformed by eliminating a leaving group. masterorganicchemistry.com For this compound, the leaving group is the allyloxy group.
The reactivity of carboxylic acid derivatives in these substitutions depends on the stability of the leaving group; better leaving groups are weaker bases. libretexts.org The allyloxy group is a moderately good leaving group, making the ester reactive towards strong nucleophiles. Besides hydrolysis and transesterification, other important nucleophilic acyl substitution reactions include:
Reaction with Grignard Reagents: Treatment with an excess of a Grignard reagent (e.g., ethylmagnesium bromide) leads to a double addition. The first substitution yields a ketone, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition to form a tertiary alcohol after protonation. libretexts.org
Reduction with Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester. This occurs via a nucleophilic acyl substitution where a hydride ion (H⁻) acts as the nucleophile, leading to an aldehyde intermediate that is further reduced to a primary alcohol. pressbooks.pub
Transformations Involving the Aromatic Amino Group
The primary aromatic amino group (-NH₂) is a versatile functional group that can undergo various transformations, significantly altering the properties of the parent molecule.
The amino group of this compound can be acylated to form an amide. This is a common strategy to protect the amino group or to modify its electronic properties. The reaction typically involves treating the amine with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. openstax.org For example, reaction with acetyl chloride would yield Allyl 2-acetamido-5-methylbenzoate. Converting the amino group to an amide (an amido group) makes it less activating and less basic, which can be advantageous in subsequent reactions, such as preventing polysubstitution during electrophilic aromatic substitution. openstax.org
Derivatization involves modifying the primary amine to introduce new functional groups, often to aid in analysis or to synthesize new compounds. iu.edu Common derivatization reactions for primary amines include:
Acylation: As discussed, reaction with reagents like trifluoroacetic anhydride (TFAA) replaces a hydrogen on the amine with an acyl group. iu.edu
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form silyl (B83357) derivatives. iu.edu
Alkylation: While direct alkylation can be difficult to control, specific reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can form dimethylaminomethylene derivatives. iu.edu
Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures forms a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) via Sandmeyer or related reactions. google.com
Table 2: Selected Derivatization Reactions for the Primary Amine
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetic Anhydride / TFAA openstax.orgiu.edu | Amide / Trifluoroacetamide |
| Silylation | BSTFA iu.edu | Silylamine |
| Alkylation (specific) | DMF-DMA iu.edu | Dimethylaminomethylene |
| Diazotization | NaNO₂ / HCl google.com | Diazonium Salt |
The position of electrophilic attack on the benzene (B151609) ring of this compound is determined by the directing effects of the three existing substituents: the amino group (-NH₂), the methyl group (-CH₃), and the allyl ester group (-COOAllyl).
-NH₂ group (at C2): Strongly activating and ortho-, para-directing. openstax.org
-CH₃ group (at C5): Activating and ortho-, para-directing.
-COOAllyl group (at C1): Deactivating and meta-directing.
The directing effects of these groups are combined to predict the substitution pattern. The amino group is one of the most powerful activating groups and its directing effect will dominate. openstax.org It directs incoming electrophiles to the positions ortho (C3) and para (C5) to itself.
The para-position (C5) is already substituted with the methyl group.
One ortho-position (C1) is substituted with the ester group.
This leaves the ortho-position at C3 as the most probable site for electrophilic attack.
The methyl group directs ortho (C4, C6) and para (C2). The ester group directs meta (C3, C5). The directing effects of the amino group and the ester group reinforce substitution at the C3 position. The directing effects of the amino and methyl groups are opposing at other positions. Therefore, electrophilic substitution reactions like halogenation, nitration, or sulfonation are expected to occur predominantly at the C3 position of the aromatic ring. minia.edu.eglibretexts.org For related aminobenzoic acid derivatives, electrophilic substitution is known to occur at the positions ortho and para to the activating amino group. evitachem.com
Reactions of the Allyl Alkene Moiety
The allyl group of this compound contains a reactive carbon-carbon double bond, making it susceptible to a variety of chemical transformations. These reactions provide pathways for further functionalization of the molecule, allowing for the introduction of new chemical entities and the construction of more complex structures.
Electrophilic Addition Reactions Across the Double Bond
The terminal alkene of the allyl group is electron-rich and can readily undergo electrophilic addition reactions. In these reactions, an electrophile (E+) attacks the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu-). The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon atom (the terminal CH2 group), leading to the formation of a more stable secondary carbocation at the internal carbon.
For instance, the reaction with hydrogen halides (H-X) would proceed via protonation of the terminal carbon, followed by the attack of the halide anion on the resulting secondary carbocation. Similarly, hydration of the double bond can be achieved using aqueous acid, leading to the formation of an alcohol. Halogenation with reagents like bromine (Br2) results in the formation of a vicinal dihalide through a cyclic halonium ion intermediate.
Table 4.3.1-1: Representative Electrophilic Addition Reactions of an Allyl Group
| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Product Type |
| H-Br | H+ | Br- | 2-Bromopropyl derivative |
| H2O, H+ | H+ | H2O | Propan-2-ol derivative |
| Br2 | Br+ (from Br-Br) | Br- | 1,2-Dibromopropane derivative |
| Hg(OAc)2, H2O; then NaBH4 | Hg(OAc)+ | H2O | Propan-2-ol derivative (Oxymercuration-demercuration) |
Oxidative Transformations of the Alkene
The alkene moiety in the allyl group can be subjected to various oxidative transformations to yield different functional groups. These reactions are fundamental in synthetic organic chemistry for introducing oxygen-containing moieties.
One of the most common oxidative transformations is oxidative cleavage, which breaks the carbon-carbon double bond entirely. Ozonolysis (O3), followed by a reductive (e.g., Zn/H2O) or oxidative (e.g., H2O2) workup, can cleave the double bond to yield aldehydes or carboxylic acids, respectively. In the case of the terminal allyl group in this compound, ozonolysis with a reductive workup would yield formaldehyde (B43269) and an aldehyde derivative of the parent molecule.
Milder oxidation conditions can lead to the formation of epoxides or diols. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used to convert alkenes into epoxides. Dihydroxylation to form a vicinal diol can be achieved using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4).
More recently, methods using molecular oxygen with transition metal catalysts, such as those based on manganese, have been developed for the oxidative cleavage of C=C double bonds under mild conditions. acs.orgroyalsocietypublishing.org These catalytic systems can convert a wide range of alkenes into the corresponding carbonyl compounds. acs.org
Table 4.3.3-1: Summary of Oxidative Transformations of an Allyl Group
| Reagent(s) | Transformation | Product Functional Group(s) |
| 1. O3; 2. Zn/H2O | Oxidative Cleavage | Aldehyde + Formaldehyde |
| 1. O3; 2. H2O2 | Oxidative Cleavage | Carboxylic Acid + Carbon Dioxide |
| m-CPBA | Epoxidation | Epoxide |
| OsO4, NMO | syn-Dihydroxylation | Diol |
| Cold, dilute KMnO4, OH- | syn-Dihydroxylation | Diol |
Transition Metal-Catalyzed Processes
Transition metal catalysis offers a powerful toolkit for modifying this compound at both the aromatic ring and the allyl side chain. These reactions are known for their efficiency, selectivity, and functional group tolerance.
Cross-Coupling Reactions at the Aromatic Ring
The aromatic ring of this compound contains hydrogen atoms that can potentially be replaced with other functional groups through C-H activation, or more classically, after conversion to a halide or triflate. However, the reactivity of the ring is strongly influenced by the existing substituents: the amino (-NH2) group and the allyl ester (-CO2-allyl) group. The amino group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution. pressbooks.pub The ester group is a deactivating, meta-directing group.
To achieve selective cross-coupling, a common strategy involves first halogenating the aromatic ring. Given the strong activating nature of the amino group, direct bromination would likely lead to polysubstitution. pressbooks.pub A standard technique to control this reactivity is to first acylate the amine, converting it to a less strongly activating amide. This allows for selective monobromination, after which the amide can be hydrolyzed back to the amine. pressbooks.pub
Once a halide (e.g., -Br, -I) is installed on the ring, a variety of palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds.
Suzuki Coupling: Reaction with a boronic acid (R-B(OH)2) to form a C-C bond.
Heck Coupling: Reaction with an alkene to form a new C-C bond.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
These reactions provide versatile pathways to elaborate the aromatic core of the molecule.
Allylic Functionalization Reactions
The allyl group itself is a valuable handle for transition metal-catalyzed reactions, particularly allylic substitution and functionalization. rsc.org These reactions typically proceed via the formation of a π-allylpalladium intermediate. beilstein-journals.orgtdl.org Palladium(0) catalysts can react with the allyl ester, even without prior activation, to form this key intermediate, which is electrophilic. beilstein-journals.org This intermediate can then be attacked by a wide range of nucleophiles.
A notable strategy involves a two-step, one-pot sequence where a palladium catalyst first mediates an allylic C-H oxidation to form a linear allyl benzoate, which is then subjected to an iridium-catalyzed allylic substitution. nih.govescholarship.org This approach allows for the enantioselective introduction of various nucleophiles (C, N, O, S) at the allylic position. nih.govescholarship.org
Ruthenium complexes have also been used to catalyze the nucleophilic addition of phenols and carboxylic acids to allyl chlorides, affording branched products with high regioselectivity. nih.gov The mechanism involves oxidative addition of the allyl chloride to the ruthenium center to form an η³-allyl complex, which is then attacked by the nucleophile. nih.gov Furthermore, nickel-catalyzed conjunctive cross-coupling reactions have been developed to functionalize alkenes, showcasing the versatility of transition metals in activating and transforming allylic systems. chemrxiv.org
Table 4.4.2-1: Examples of Transition Metal-Catalyzed Allylic Functionalization
| Catalyst System | Nucleophile/Reagent | Reaction Type | Product Feature | Reference |
| Palladium(0) / Iridium | Various (C, N, O, S) | C-H Oxidation / Allylic Substitution | Chiral, branched product | nih.gov, escholarship.org |
| Ruthenium(II)-aminophosphinite | Phenols, Carboxylic Acids | Allylic Substitution | Branched aryl/acyl ethers | nih.gov |
| Nickel(0) | Organozinc reagents | Conjunctive Cross-Coupling | 1,2-difunctionalized product | chemrxiv.org |
| Palladium(0) | Stabilized carbanions | Allylic Alkylation (Tsuji-Trost) | C-C bond formation | tdl.org |
Reductive Eliminations
Reductive elimination is a fundamental step in many organometallic catalytic cycles, responsible for the formation of the final product and regeneration of the active catalyst. This process involves the formation of a new covalent bond between two ligands attached to a metal center, accompanied by a decrease in the metal's oxidation state and coordination number. umb.edulibretexts.org For transformations involving this compound, this step is crucial, particularly in transition-metal-catalyzed allylic substitution reactions.
In a typical palladium-catalyzed allylic substitution, the reaction of this compound with a Pd(0) source would lead to the oxidative addition and formation of a π-allyl palladium(II) intermediate. This complex can then react with a nucleophile. The final product is formed via reductive elimination from the palladium(II) center, which couples the allyl group with the nucleophile and regenerates the Pd(0) catalyst. rsc.org
The key features of this process are:
Mechanism : The reaction is typically intramolecular and concerted, proceeding through a three-center transition state. umb.edu The two groups to be eliminated must be in a cis orientation on the metal's coordination sphere to facilitate the orbital overlap necessary for bond formation. libretexts.orgunife.it
Stereochemistry : Reductive elimination generally occurs with retention of stereochemistry at the carbon centers of the coupling fragments. umb.edu
Influencing Factors : The rate and feasibility of reductive elimination are influenced by several factors. Electron-poor metal centers, often resulting from the coordination of π-acceptor ligands, tend to favor reductive elimination. unife.it Steric bulk on the ligands can also accelerate the reaction by promoting the dissociation of other ligands, leading to a less sterically hindered and more reactive intermediate. umb.edu
In the context of allylic amination, where a nitrogen nucleophile is used, the C–N bond-forming reductive elimination can be a critical step. Studies on related cobalt-catalyzed allylic substitutions with amines have shown through computational analysis that an inner-sphere C–N reductive elimination from a five-membered transition state is a viable pathway. rsc.org For palladium systems, the mechanism of allylation of primary amines has been investigated, with reductive elimination being the final step to release the allylated amine product. nih.govresearchgate.net
Table 1: Factors Influencing Reductive Elimination in Allylic Substitutions
| Factor | Influence on Reductive Elimination | Rationale |
| Metal Electron Density | Favored by lower electron density | π-acceptor ligands withdraw electron density from the metal, making it more electrophilic and promoting the elimination of the organic fragments. unife.it |
| Ligand Geometry | Requires cis orientation | The fragments must be adjacent in the coordination sphere to allow for effective orbital overlap and bond formation. libretexts.org |
| Steric Bulk | Can be accelerated | Bulky ligands can destabilize the metal complex, favoring the product-releasing reductive elimination step. umb.edu |
| Nature of Coupling Groups | Varies | The formation of stable bonds (e.g., C-H, C-C, C-N) provides a strong thermodynamic driving force for the reaction. umb.edu |
Mechanistic Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become an indispensable tool for investigating the detailed mechanisms of complex organometallic reactions, providing insights into transition states, reaction energies, and selectivity that are often difficult to obtain experimentally. mit.eduacs.org While specific DFT studies on this compound are not prominent in the literature, extensive computational work on closely related palladium-catalyzed allylic substitution reactions provides a robust framework for understanding its reactivity.
DFT calculations have been instrumental in dissecting the pathways of palladium-catalyzed allylic amination. Studies on the allylation of primary amines with allylic alcohols have used DFT to compare two potential mechanisms. nih.govresearchgate.net The favored pathway was found to involve the decomplexation of a coordinated allylammonium species, which is more favorable than an alternative path involving cationic hydridopalladium complexes. nih.gov These calculations highlight the crucial role of the amine's basicity and the electronic properties of the supporting ligands. nih.gov
Similarly, DFT studies on iridium-catalyzed allylic amination have clarified the role of the counter-ion and the nature of the active nucleophile, showing that a cesium amide is a more reactive nucleophile than the neutral amine. nih.gov In cobalt-catalyzed allylic substitutions with amines, DFT calculations have revealed that the C–N bond-forming step proceeds via an inner-sphere reductive elimination rather than an outer-sphere nucleophilic attack. rsc.org
A significant recent development, uncovered through DFT, has challenged the traditional view of reductive elimination. For certain palladium-catalyzed allylic alkylations, a seven-centered transition state has been proposed, which contrasts with the classical three-centered mechanism. acs.org This novel pathway, which involves a form of Möbius aromaticity for stabilization, expands the conceptual understanding of how these fundamental bond-forming reactions can occur. acs.org This suggests that transformations of this compound could potentially proceed through more complex and previously unconsidered transition states.
Table 2: Summary of Relevant DFT Studies on Allylic Functionalization
| Reaction System | Computational Method | Key Mechanistic Insight | Reference(s) |
| Pd-catalyzed allylation of primary amines | B3PW91, PCM | The favored mechanism involves the decomplexation of a coordinated allylammonium intermediate. | nih.govresearchgate.net |
| Ir-catalyzed allylic amination | DFT (unspecified functional) | The active nucleophile is a cesium amide, not the neutral amine; C-N bond formation is turnover-limiting. | nih.gov |
| Co-catalyzed allylic amination | DFT (unspecified functional) | C-N bond formation occurs via inner-sphere reductive elimination, not outer-sphere attack. | rsc.org |
| Pd-catalyzed allylic alkylation | DFT (unspecified functional) | A seven-centered transition state is involved in the reductive elimination step, differing from the classical three-centered model. | acs.org |
| Pd-catalyzed benzyl/allyl coupling | B3LYP | Reductive elimination from an (η³-benzyl)(η¹-allyl)Pd(PH₃) intermediate leads to the dearomatic product. | nih.gov |
Radical-Mediated Transformations
Beyond two-electron organometallic pathways, this compound and related allyl carboxylates are susceptible to one-electron radical-mediated transformations, opening up unique synthetic avenues. nih.gov These reactions can be initiated thermally, photochemically, or through the use of radical initiators or transition metal catalysts.
One approach involves flash vacuum pyrolysis (FVP). Studies on aryl 2-(allyloxy)benzoates have shown that FVP at high temperatures (650 °C) can induce homolysis of the O-allyl bond to generate a phenoxyl radical, which can lead to cyclized products like dibenzofurans. rsc.org However, a related substrate, 4-methylphenyl 2-(allylamino)benzoate, did not yield the corresponding carbazole (B46965) product under FVP, suggesting that the N-allyl bond is less prone to this specific radical cyclization pathway compared to the O-allyl analogue. rsc.org
More controlled radical reactions have been developed using catalysis. A notable example is the phosphine-catalyzed 1,3-bromodifluoroalkylation of allyl benzoates. nih.gov This reaction proceeds through a non-chain radical mechanism initiated by visible light. A phosphine (B1218219) catalyst activates an alkyl bromide to generate a radical species, which adds to the allyl group of the benzoate. This is followed by a 1,2-radical migration (RaM) of the benzoate group and subsequent bromine atom transfer to yield the final product. nih.gov This methodology expands the reaction profile of allyl carboxylates, using them as precursors to substituted isopropyl carboxylate synthons. nih.gov
Transition metals can also mediate radical processes. For instance, copper-catalyzed oxidative dehydrogenative carboxylation of alkanes with benzoic acids produces allylic esters. berkeley.edu This reaction is proposed to involve alkyl radicals generated from the alkane, which then interact with a Cu(II)-benzoate complex. berkeley.edu While this specific reaction forms an allyl ester rather than consuming one, it demonstrates the principle of involving allyl benzoate-type structures in copper-mediated radical pathways. The generation of radicals from precursors like N-fluorobenzenesulfonimide by a copper(I) catalyst is another strategy that can lead to the functionalization of alkenes. kyoto-u.ac.jp These examples underscore the potential for this compound to engage in a variety of radical processes, leading to products not accessible through traditional ionic chemistry.
Table 3: Examples of Radical-Mediated Transformations of Allyl Benzoate Analogues
| Reaction Type | Initiation Method | Key Mechanistic Steps | Substrate Analogue | Reference(s) |
| Flash Vacuum Pyrolysis | Thermal (650 °C) | Homolysis of O-allyl bond, generation of phenoxyl radical, ipso-attack, and cyclization. | Aryl 2-(allyloxy)benzoates | rsc.org |
| 1,3-Bromodifluoroalkylation | Visible Light / Phosphine Catalyst | Radical generation, addition to alkene, 1,2-radical migration of the benzoate group, Br-atom transfer. | Allyl benzoate | nih.gov |
| Oxidative Dehydrogenative Carboxylation | Copper Catalyst / Oxidant | C-H bond cleavage by tert-butoxy (B1229062) radical, formation of alkyl radical, reaction with Cu(II)-benzoate complex. | Benzoic acid (to form allylic esters) | berkeley.edu |
Computational Chemistry and Theoretical Investigations of Allyl 2 Amino 5 Methylbenzoate
Molecular Structure and Conformational Analysis
A thorough computational analysis of Allyl 2-amino-5-methylbenzoate would begin with determining its most stable three-dimensional structure. This involves exploring the molecule's potential energy surface to identify various conformers—different spatial arrangements of the atoms resulting from rotation around single bonds. The flexible allyl group, in particular, would give rise to several possible conformations.
Quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to optimize the geometry of each conformer and calculate their relative energies. This process would identify the global minimum energy structure, representing the most stable conformation of the molecule.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |
| Conformer A | DFT/B3LYP/6-31G | 0.00 | 178.5° |
| Conformer B | DFT/B3LYP/6-31G | 1.25 | 65.2° |
| Conformer C | DFT/B3LYP/6-31G* | 2.89 | -70.1° |
| (Note: This table is illustrative and does not represent actual experimental or calculated data.) |
Electronic Structure and Bonding Properties
Understanding the electronic structure is fundamental to predicting a molecule's reactivity and properties. Computational methods would be used to analyze the distribution of electrons within this compound. This includes calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions.
Natural Bond Orbital (NBO) analysis would also be performed to investigate charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding between the amino group and the ester carbonyl.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
| (Note: This table is illustrative and does not represent actual experimental or calculated data.) |
Reaction Pathway Modeling and Transition State Theory
Computational chemistry provides powerful tools for modeling chemical reactions. For this compound, one could investigate various reactions, such as its synthesis or decomposition. This involves mapping the potential energy surface of the reaction, locating the transition state, and calculating the activation energy.
Transition State Theory would then be used to calculate reaction rate constants. This theoretical framework provides a deeper understanding of the reaction mechanism and kinetics. Without specific reactions of interest being studied in the literature, no concrete data can be presented.
Solvation Effects in Chemical Reactivity
The chemical behavior of a molecule can be significantly influenced by its solvent environment. Computational models can simulate the effect of different solvents on the structure, stability, and reactivity of this compound.
Implicit and explicit solvation models would be used to calculate properties in various solvents. These calculations would reveal how solvent polarity affects conformational preferences and reaction energetics.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various types of spectra, which can then be compared with experimental data for validation. For this compound, theoretical calculations would be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Time-dependent DFT (TD-DFT) would be employed to predict electronic transitions and the corresponding UV-Vis absorption wavelengths. Calculations of vibrational frequencies would aid in the assignment of peaks in the experimental IR spectrum.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Peak/Signal | Assignment |
| IR | ~3400 cm⁻¹ | N-H stretch |
| IR | ~1700 cm⁻¹ | C=O stretch |
| ¹H NMR | ~7.0-7.5 ppm | Aromatic protons |
| ¹³C NMR | ~168 ppm | Carbonyl carbon |
| UV-Vis | λmax ≈ 320 nm | π → π* transition |
| (Note: This table is illustrative and does not represent actual experimental or calculated data.) |
Applications in Polymer Science and Advanced Materials
Monomer Design for Polymerization
The design of polymers with specific functionalities and architectures is a cornerstone of modern materials science. Allyl 2-amino-5-methylbenzoate offers a scaffold that could be incorporated into polymer chains to impart specific chemical and physical properties.
Conventional free-radical polymerization of allyl monomers is often challenging. The primary difficulty arises from degradative chain transfer, a process where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This results in the formation of a stable, less reactive allyl radical, which is slow to reinitiate polymerization, leading to low molecular weight polymers or oligomers researchgate.net.
For this compound, it is anticipated that its radical polymerization would face similar challenges. The general mechanism is depicted below:
Table 1: Postulated Steps in the Radical Polymerization of this compound
| Step | Description |
| Initiation | A radical initiator (e.g., AIBN, BPO) decomposes to form primary radicals. |
| Propagation | The primary radical adds to the double bond of the allyl group of the monomer. |
| Chain Transfer | A propagating radical abstracts a hydrogen from the allylic position of another monomer molecule, terminating one chain and creating a stable allyl radical. |
| Termination | Two radicals combine to terminate the polymerization process. |
Due to the high probability of degradative chain transfer, achieving high molecular weight polymers from the homopolymerization of this compound via conventional radical polymerization is expected to be difficult.
Cationic polymerization is another potential route for the polymerization of allyl monomers. This method is typically initiated by Lewis acids and proceeds through a carbocationic intermediate. While some substituted allenes have been shown to undergo cationic polymerization capes.gov.br, the polymerization of simple allyl compounds via this mechanism is less common and can be complicated by side reactions. The presence of the amino group on the benzene (B151609) ring of this compound, being a Lewis base, would likely interfere with the cationic polymerization process by coordinating with the Lewis acid initiator, thereby inhibiting the polymerization.
Controlled/living polymerization techniques offer more precise control over polymer architecture, molecular weight, and dispersity.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method that can be used for a wide range of monomers. While the RAFT polymerization of allyl monomers can still be affected by chain transfer, the use of appropriate RAFT agents and reaction conditions can help to mitigate these effects and achieve better control over the polymerization process. Research on other allyl-containing monomers has demonstrated the feasibility of producing well-defined polymers using RAFT nih.gov. The successful RAFT polymerization of this compound would theoretically allow for the synthesis of block copolymers and other complex architectures.
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization technique. However, the direct ATRP of some allyl monomers can be challenging. The success of ATRP is highly dependent on the nature of the monomer and the catalytic system employed. For certain allyl compounds, ATRP has been successfully applied to produce well-defined polymers cmu.edu. The feasibility of using ATRP for this compound would require experimental investigation to identify a suitable catalyst system that can effectively control the polymerization and minimize side reactions.
Post-Polymerization Functionalization Strategies for Allyl-Containing Polymers
A key advantage of incorporating allyl groups into a polymer backbone is the ability to perform post-polymerization modifications. The pendant allyl groups serve as versatile handles for a variety of chemical transformations, allowing for the introduction of new functionalities and the tailoring of material properties. Assuming a polymer of this compound, denoted as poly(this compound), could be synthesized, the following functionalization strategies would be theoretically possible.
Thiol-ene "click" chemistry is a highly efficient and versatile reaction for the modification of polymers containing double bonds. This reaction involves the radical-mediated addition of a thiol to an alkene. It is known for its high yields, tolerance to a wide range of functional groups, and mild reaction conditions researchgate.net.
For a hypothetical poly(this compound), the pendant allyl groups would be ideal substrates for thiol-ene reactions. This would allow for the facile introduction of a wide array of functional groups, depending on the choice of thiol.
Table 2: Potential Functionalization of Poly(this compound) via Thiol-Ene Chemistry
| Thiol Compound | Introduced Functionality | Potential Application |
| 1-Thioglycerol | Hydroxyl groups | Increased hydrophilicity, biocompatibility |
| Cysteamine | Amino groups | pH-responsive materials, bioconjugation |
| Mercaptoacetic acid | Carboxylic acid groups | Polyelectrolytes, drug delivery |
| Perfluorodecanethiol | Perfluoroalkyl chains | Hydrophobic and oleophobic surfaces |
The double bond of the allyl group in a poly(this compound) could be converted to an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). This epoxidation reaction would transform the polymer into a poly(glycidyl 2-amino-5-methylbenzoate) derivative.
The resulting epoxide rings are highly reactive and can be opened by a variety of nucleophiles, providing a versatile platform for further functionalization.
Table 3: Potential Functionalization of Epoxidized Poly(this compound)
| Nucleophile | Introduced Functionality |
| Water (hydrolysis) | Diol |
| Amines | Amino alcohol |
| Azides | Azido alcohol |
| Thiols | Thioether alcohol |
This two-step modification strategy of epoxidation followed by ring-opening significantly expands the range of functionalities that could be introduced into the polymer, enabling the fine-tuning of its properties for specific applications.
While there is currently a lack of direct scientific literature on the polymerization and polymer science applications of this compound, its chemical structure strongly suggests its potential as a valuable monomer. The presence of both a polymerizable allyl group and a functional amino group makes it a promising candidate for the synthesis of functional polymers. Although challenges in its direct polymerization, particularly via conventional radical means, are anticipated, controlled polymerization techniques and post-polymerization functionalization strategies offer exciting hypothetical routes to novel materials. Further experimental research is necessary to validate the theoretical potential of this compound in the field of polymer science and to explore the properties of the resulting polymers.
Halogenation of Polymeric Allyl Groups
The allyl group (-CH₂-CH=CH₂) is a key functional moiety that can be incorporated into a polymer backbone or as a pendant group. One of the fundamental post-polymerization modifications of allyl-containing polymers is halogenation. This reaction typically involves the addition of halogens (e.g., bromine, chlorine) across the double bond of the allyl group. pearson.comyoutube.com
In a hypothetical polymer derived from this compound, the pendant allyl groups would be susceptible to halogenation. The reaction with a halogen, such as bromine (Br₂), under appropriate conditions (e.g., in an inert solvent like carbon tetrachloride), would be expected to convert the allyl double bond into a dihalide. This process transforms the chemical nature of the polymer, introducing new functionalities and altering its physical properties.
The general mechanism for the halogenation of an allyl group involves the electrophilic addition of the halogen to the double bond, proceeding through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion results in the formation of a vicinal dihalide. The stability of the allylic position can also lead to substitution reactions under radical conditions, for instance, with N-bromosuccinimide (NBS) in the presence of a radical initiator, which would place a bromine atom on the carbon adjacent to the double bond. youtube.com
Table 1: Potential Halogenation Reactions of a Polymerized this compound Unit
| Reagent | Reaction Type | Expected Product on Allyl Group |
| Bromine (Br₂) | Electrophilic Addition | Vicinal dibromide (-CHBr-CHBr-CH₃) |
| Chlorine (Cl₂) | Electrophilic Addition | Vicinal dichloride (-CHCl-CHCl-CH₃) |
| N-Bromosuccinimide (NBS) | Radical Substitution | Allylic bromide (-CHBr-CH=CH₂) |
This table is hypothetical and based on the known reactivity of allyl groups.
Integration into Functional Polymer Architectures
The presence of both a polymerizable allyl group and a functional aminobenzoate moiety suggests that this compound could serve as a versatile monomer for creating complex polymer architectures. However, it is important to note that allyl monomers are generally known for their slow polymerization rates and tendency to produce low molecular weight polymers due to degradative chain transfer. researchgate.net
Network Polymers and Crosslinking Applications
Allyl-functionalized polymers are excellent candidates for the formation of crosslinked networks. The double bonds of the allyl groups can participate in various crosslinking reactions, leading to the formation of thermoset materials with enhanced mechanical and thermal properties. One of the most common methods for crosslinking allyl-containing polymers is through thiol-ene "click" chemistry. nih.gov This reaction involves the radical-mediated addition of a thiol to the allyl double bond and is known for its high efficiency and mild reaction conditions.
A polymer synthesized from this compound could be crosslinked by reacting it with a multifunctional thiol, such as a dithiol or trithiol, in the presence of a photoinitiator or thermal initiator. The extent of crosslinking could be controlled by the stoichiometry of the allyl and thiol groups, allowing for the tuning of the final material's properties, such as its glass transition temperature and solvent resistance. nih.gov
Graft and Block Copolymer Synthesis
The synthesis of graft and block copolymers allows for the combination of different polymer properties into a single material. Allyl groups on a polymer backbone can serve as sites for initiating the growth of new polymer chains ("grafting from") or for attaching pre-made polymer chains ("grafting onto"). mdpi.com
For a polymer of this compound, the pendant allyl groups could be functionalized to create macroinitiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. frontiersin.orgnih.gov For instance, the allyl group could be converted to a hydroxyl group via hydroboration-oxidation, which could then be esterified with an ATRP initiator like 2-bromoisobutyryl bromide. frontiersin.org This would allow for the growth of a second, different polymer block from the initial polymer chain.
The synthesis of block copolymers directly from an allyl monomer is more challenging due to the poor control over the polymerization of allyl compounds. harth-research-group.org However, it is conceivable that this compound could be used as a comonomer in a controlled polymerization process to introduce allyl functionality into a well-defined block copolymer.
Design of Functional Coatings and Films
The unique combination of functional groups in this compound suggests its potential use in the development of functional coatings and films. The aminobenzoate portion of the molecule could impart specific properties such as UV absorption, corrosion inhibition, or adhesion to certain substrates. The allyl group provides a means for crosslinking, which is crucial for the durability and solvent resistance of a coating. gantrade.com
A coating formulation could potentially incorporate a copolymer of this compound with other monomers, such as acrylates or styrenics, to achieve a balance of properties. gantrade.com After application to a surface, the coating could be cured (crosslinked) through the allyl groups, for example, by exposure to UV light in the presence of a photoinitiator and a polythiol crosslinker. This would result in a hard, durable film. The presence of the amino and methyl-substituted benzene ring could also influence the surface energy and refractive index of the coating. gelest.com
Emerging Research Avenues and Future Outlook
Sustainable Synthetic Methodologies and Green Chemistry Principles
The synthesis of Allyl 2-amino-5-methylbenzoate is undergoing a paradigm shift, with a strong emphasis on the integration of green chemistry principles. Traditional synthetic routes are being re-evaluated to reduce environmental impact and enhance efficiency. Key areas of research include the use of renewable starting materials, the development of solvent-free reaction conditions, and the minimization of waste products. The principles of atom economy are central to these new methodologies, ensuring that a maximal amount of the reactants are incorporated into the final product.
Current research efforts are focused on biocatalysis and the use of environmentally benign catalysts to drive the synthesis. These approaches not only offer a reduced environmental footprint but also often lead to higher selectivity and milder reaction conditions compared to conventional methods. The overarching goal is to develop a lifecycle for this compound that is sustainable from cradle to grave.
Development of Novel Catalytic Systems for Selective Transformations
The development of novel catalytic systems is pivotal for unlocking the full potential of this compound in selective chemical transformations. Researchers are exploring a range of catalysts, from transition metal complexes to organocatalysts, to achieve high precision in modifying the compound's structure. These advanced catalytic systems are designed to target specific functional groups within the molecule, enabling the synthesis of complex derivatives with high chemo-, regio-, and stereoselectivity.
A significant area of investigation is the use of supported catalysts, which offer the advantages of easy separation and recyclability, aligning with the principles of green chemistry. The design of these catalysts often involves sophisticated computational modeling to predict their activity and selectivity, thereby accelerating the discovery of optimal catalytic systems for desired transformations of this compound.
Integration into Advanced Hybrid Materials
The unique chemical structure of this compound, featuring both an amine and an ester functional group attached to an aromatic ring, makes it an attractive building block for the creation of advanced hybrid materials. Its polymerizable allyl group allows for its incorporation into polymer backbones, while the amino and methyl-substituted benzoate (B1203000) moiety can be tailored for specific interactions and functionalities.
Research is underway to integrate this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In these materials, the compound can act as a functional linker, contributing to the framework's porosity, stability, and selective absorption properties. The resulting hybrid materials have potential applications in gas storage, separation, and catalysis.
Exploration of Self-Assembly Processes
The ability of molecules to spontaneously organize into well-defined structures through self-assembly is a powerful tool in materials science. The structural motifs present in this compound, such as the aromatic ring and the potential for hydrogen bonding through the amino group, make it a candidate for designing self-assembling systems.
Scientists are investigating how modifications to the molecular structure of this compound can influence its self-assembly behavior in different solvents and on various surfaces. The goal is to create ordered nanostructures, such as thin films, nanofibers, and vesicles, with tailored optical, electronic, and mechanical properties. These self-assembled materials could find applications in sensors, electronic devices, and drug delivery systems.
High-Throughput Screening in Materials Discovery
To accelerate the discovery of new materials and applications for this compound, researchers are increasingly turning to high-throughput screening (HTS) techniques. nih.gov HTS allows for the rapid synthesis and testing of a large number of derivatives and formulations, significantly speeding up the research and development process. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Allyl 2-amino-5-methylbenzoate with high purity for mechanistic studies?
- Methodological Answer : Synthesis should follow a factorial design to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For purification, combine column chromatography (silica gel, gradient elution) with recrystallization using ethyl acetate/hexane mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via -NMR and FT-IR spectroscopy .
- Theoretical Framework : Align synthesis protocols with established benzoate esterification mechanisms, emphasizing nucleophilic acyl substitution kinetics .
Q. How can researchers address solubility challenges during analytical characterization of this compound?
- Methodological Answer : Use solvent screening (e.g., DMSO, acetonitrile, chloroform) paired with sonication for dissolution. For insoluble residues, employ derivatization techniques (e.g., silylation for GC-MS) or solid-state NMR. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic forms .
- Data Interpretation : Correlate solubility data with Hansen solubility parameters to predict solvent compatibility .
Q. What analytical techniques are critical for quantifying degradation products in stability studies?
- Methodological Answer : Implement forced degradation studies (acid/base hydrolysis, thermal stress) followed by LC-MS/MS with a Q-TOF detector for high-resolution mass analysis. Use QuEChERS for sample preparation to isolate degradation byproducts .
- Statistical Validation : Apply ANOVA to assess significance of degradation pathways under varying conditions (pH, temperature) .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity be resolved in pharmacological studies?
- Methodological Answer : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity). Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Use Bayesian statistics to quantify uncertainty and refine hypotheses .
- Theoretical Integration : Link discrepancies to receptor allosteric modulation theories or metabolic stability differences in vitro vs. in vivo .
Q. What computational strategies are effective for predicting the metabolic fate of this compound?
- Methodological Answer : Combine DFT calculations (e.g., Gaussian09) to map reactive sites with molecular docking (AutoDock Vina) to simulate cytochrome P450 interactions. Validate predictions via in vitro microsomal assays and UPLC-ESI-MS metabolite profiling .
- Data Integration : Use cheminformatics tools (e.g., KNIME) to cross-reference predicted metabolites with PubChem databases .
Q. How should researchers design experiments to elucidate the compound’s mechanism of action in neurological models?
- Methodological Answer : Employ a longitudinal pre-test/post-test design with transgenic neuronal cultures. Measure acetylcholine levels via HPLC-ECD (electrochemical detection) and correlate with qPCR data on choline acetyltransferase expression. Include negative controls (e.g., acetylcholinesterase inhibitors) to isolate target effects .
- Theoretical Basis : Frame hypotheses around neurotransmitter modulation, referencing structural analogs like allyl isothiocyanate .
Data Presentation Guidelines
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Table 1 : Suggested parameters for stability studies:
Condition Duration Analytical Method Key Metrics Acidic (pH 2) 7 days LC-MS/MS % Parent compound remaining Thermal (60°C) 14 days DSC Melting point deviation Oxidative (HO) 24 hrs -NMR Degradation product ratio -
Table 2 : Factorial design matrix for synthesis optimization:
Factor Level 1 Level 2 Response Variable Temperature 60°C 80°C Yield (%) Catalyst 5 mol% 10 mol% Purity (HPLC)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
